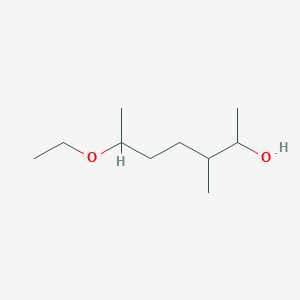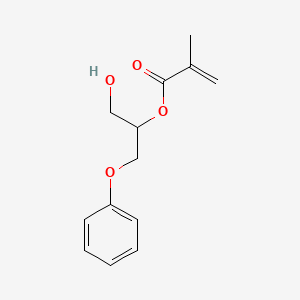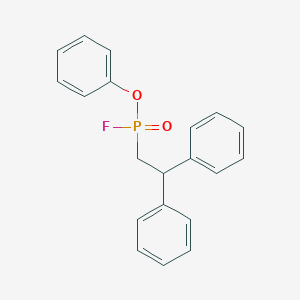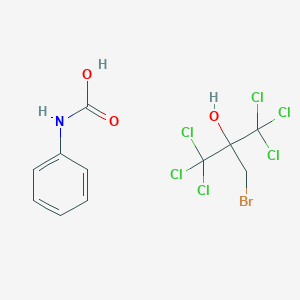
6-Ethoxy-3-methylheptan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-methylheptan-2-OL is an organic compound with the molecular formula C10H22O2. It is a secondary alcohol and an ether, characterized by the presence of an ethoxy group and a methyl group on a heptane backbone. This compound is part of the larger family of alcohols, which are known for their hydroxyl (OH) functional group attached to an aliphatic carbon atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Ethoxy-3-methylheptan-2-OL involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as n-butylmagnesium bromide, which is then reacted with a suitable ketone. The reaction conditions often include the use of anhydrous diethyl ether as a solvent and maintaining a steady rate of reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the preparation of the Grignard reagent in large reactors, followed by the addition of the ketone under controlled conditions to ensure high yield and purity. The final product is then purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-3-methylheptan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (ketone or aldehyde) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
6-Ethoxy-3-methylheptan-2-OL has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3-methylheptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group may also play a role in modulating the compound’s hydrophobic interactions with biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylheptan-2-OL: Similar structure but lacks the ethoxy group.
3-Methylheptan-3-OL: Similar backbone but different positioning of the hydroxyl group.
2-Ethoxy-3-methylpentane: Similar functional groups but different carbon chain length.
Uniqueness
6-Ethoxy-3-methylheptan-2-OL is unique due to the presence of both an ethoxy group and a methyl group on a heptane backbone, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
88083-43-6 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
6-ethoxy-3-methylheptan-2-ol |
InChI |
InChI=1S/C10H22O2/c1-5-12-9(3)7-6-8(2)10(4)11/h8-11H,5-7H2,1-4H3 |
Clé InChI |
VXQGSYFKTVZCGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CCC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)


![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)


![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)

